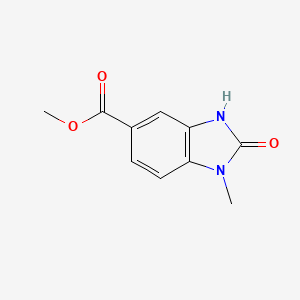

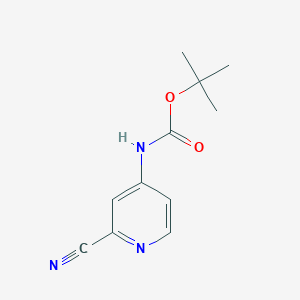

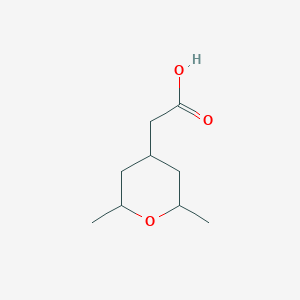

![molecular formula C7H8N4 B1324367 3-甲基-3H-咪唑并[4,5-b]吡啶-6-胺 CAS No. 1186310-95-1](/img/structure/B1324367.png)

3-甲基-3H-咪唑并[4,5-b]吡啶-6-胺

货号 B1324367

CAS 编号:

1186310-95-1

分子量: 148.17 g/mol

InChI 键: KMNNVCWSIWTUSL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” is a unique chemical compound with the empirical formula C7H8N4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

A series of 3H-imidazo[4,5-b]pyridines derivatives, which include “3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine”, were designed and synthesized as selective mTOR inhibitors . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis

The molecular structure of “3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” consists of an imidazole ring fused with a pyridine moiety . The compound has a molecular weight of 148.17 .Chemical Reactions Analysis

While specific chemical reactions involving “3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” are not detailed in the search results, imidazopyridines, in general, have been well studied due to their importance as a bioactive scaffold . They have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, and microwave-assisted reactions .Physical And Chemical Properties Analysis

“3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine” is a solid substance . Its SMILES string is Cn1c科学研究应用

-

- Imidazo[4,5-b]pyridine derivatives have shown potential in various disease conditions due to their structural resemblance with purines .

- They have been found to play a crucial role as GABA A receptor positive allosteric modulators .

- Other bioactivities discovered include proton pump inhibitors, aromatase inhibitors, and NSAIDs .

- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

-

- 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .

- The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

- The structures of synthesized compounds were elucidated on the basis of different spectral data .

-

Treatment of GPR81 Associated Disorders

- Compounds of the invention are used in the treatment of GPR81 associated disorders .

- These disorders include dyslipidemia, atherosclerosis, atheromatous disease, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .

-

- Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

- Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

-

- A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates were synthesized .

- These compounds were evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

-

- A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported .

- The authors obtained products with yields from medium to excellent (49%–95%). The overall efficiency of a cross-coupling process is significantly affected by the structure of the ligand .

属性

IUPAC Name |

3-methylimidazo[4,5-b]pyridin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNNVCWSIWTUSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632696 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | |

CAS RN |

1186310-95-1 |

Source

|

| Record name | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

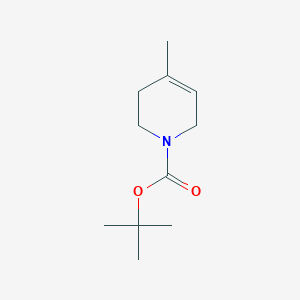

tert-Butyl (2-cyanopyridin-4-yl)carbamate

262295-94-3

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

1467103-13-4

3',4'-Dichloro-2,2-dimethylpropiophenone

854891-91-1

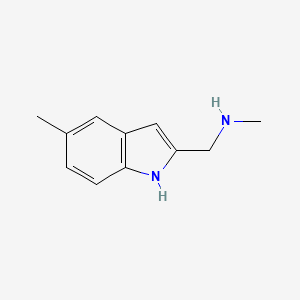

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)

![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)

![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)